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molecular formula CH4CaO B1582771 Methanol, calcium salt CAS No. 2556-53-8

Methanol, calcium salt

Cat. No. B1582771
M. Wt: 72.12 g/mol
InChI Key: NVXIEDHPFHVZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052451

Procedure details

reacting the beta-alanine and potassium sulfate mixture with calcium methoxide under substantially anhydrous conditions to form calcium beta alanate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].S([O-])([O-])(=O)=O.[K+].[K+].C[O-].[Ca+2:16].C[O-]>>[CH2:3]([C:4]([O-:6])=[O:5])[CH2:2][NH2:1].[CH2:3]([C:4]([O-:6])=[O:5])[CH2:2][NH2:1].[Ca+2:16] |f:1.2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Step Three
Name
calcium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Ca+2].C[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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